MFCD02364627
Description
MFCD02364627 is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural backbone features a phenyl ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (-B(OH)₂) functional group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl scaffolds . Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.
- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions.
Synthetic protocols for this compound involve palladium-catalyzed borylation under mild conditions (e.g., 75°C for 1.3 hours in tetrahydrofuran/water), achieving yields >90% .
Properties
IUPAC Name |
butyl 4-[[(E)-3-(4-benzoyloxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-2-3-17-34-27(32)22-11-13-24(14-12-22)30-26(31)23(19-29)18-20-9-15-25(16-10-20)35-28(33)21-7-5-4-6-8-21/h4-16,18H,2-3,17H2,1H3,(H,30,31)/b23-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQOKMWNROWCOM-PTGBLXJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD02364627” involves several steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Condensation Reactions: Utilizing specific aldehydes and ketones in the presence of acid or base catalysts.
Oxidation and Reduction Reactions: Employing oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. This ensures consistent quality and high yield. The process often involves:
Batch Processing: For small to medium-scale production.
Continuous Flow Processing: For large-scale production, ensuring efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
“MFCD02364627” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Reduced by agents like lithium aluminum hydride to form alcohols or amines.
Substitution: Participates in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, amines, and substituted aromatic compounds.
Scientific Research Applications
“MFCD02364627” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD02364627” exerts its effects involves interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, influencing biochemical pathways and cellular processes. The exact mechanism can vary depending on the application and the biological system involved.
Comparison with Similar Compounds
Two structurally analogous compounds are selected for comparison:
Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646)
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Similarity Score : 0.87 (structural) .
Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1761-61-1, MDL MFCD00003330)
Structural and Functional Comparison
| Property | MFCD02364627 | Compound A | Compound B |
|---|---|---|---|
| Substituents | Br, Cl, -B(OH)₂ | Br, Cl, -B(OH)₂ | Br, 2Cl, -B(OH)₂ |
| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 201.02 g/mol |
| Log Po/w (XLOGP3) | 2.15 | 2.15 | 1.98 |
| Solubility (mg/mL) | 0.24 | 0.24 | 0.69 |
| BBB Permeability | Yes | Yes | No |
| CYP Inhibition | None | None | Moderate (CYP2C9) |
Key Findings :
Structural Differences :
- Compound B has an additional chlorine substituent, reducing its molecular symmetry and increasing steric hindrance compared to this compound and Compound A. This difference correlates with Compound B’s lower BBB permeability .
- All three compounds share the boronic acid group, critical for catalytic cross-coupling activity .
Physicochemical Properties :
- Compound B’s higher solubility (0.69 mg/mL vs. 0.24 mg/mL in this compound) is attributed to its dichloro substitution pattern, which enhances polarity .
- This compound and Compound A exhibit identical Log Po/w values, reflecting their structural isomorphism .
Both this compound and Compound A are BBB-permeable, making them suitable for central nervous system (CNS) drug development .
Research Implications
- Synthetic Utility : this compound’s balanced lipophilicity and BBB permeability make it superior to Compound B for CNS-targeted drug synthesis .
- Safety Considerations : Compound B’s CYP inhibition necessitates rigorous toxicity screening, whereas this compound’s inert metabolic profile simplifies preclinical development .
- Industrial Relevance : The higher solubility of Compound B favors its use in aqueous-phase reactions, while this compound is optimal for organic-phase syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
